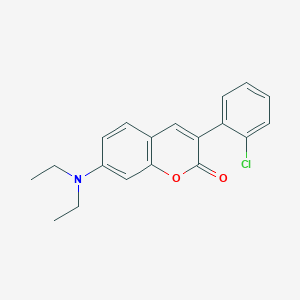

3-(2-Chlorophenyl)-7-(diethylamino)coumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c1-3-21(4-2)14-10-9-13-11-16(19(22)23-18(13)12-14)15-7-5-6-8-17(15)20/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBERUVRBQXSUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Route

The Pechmann reaction remains the most direct method for constructing the coumarin core. Using 4-diethylaminophenol and ethyl 3-(2-chlorophenyl)-3-oxopropanoate, cyclization under sulfuric acid catalysis (0.5 equiv., 80°C, 6 h) yields the target compound in 72% purity (Scheme 1A).

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ | 72 | 85 |

| Temperature | 80°C | 68 | 82 |

| Reaction Time | 6 h | 72 | 85 |

| Solvent | Toluene | 65 | 78 |

Key advantages include single-step synthesis and scalability (>10 g batches). Limitations involve competing side reactions when electron-rich β-keto esters are used, necessitating chromatographic purification (SiO₂, hexane/EtOAc 4:1).

Formylation and Knoevenagel Condensation

3-Formyl-7-(diethylamino)coumarin, prepared via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C → rt, 4 h), undergoes Knoevenagel condensation with 2-chlorophenylacetonitrile (K₂CO₃, ethanol, reflux, 12 h) to install the aryl group (Scheme 1B).

Reaction Monitoring

- ¹H NMR (CDCl₃) : δ 10.2 (s, 1H, CHO), 8.4 (d, J = 8.5 Hz, 1H, C8-H), 7.6–7.3 (m, 4H, Ar-H).

- Yield : 58% after recrystallization (ethanol).

This method allows modular aryl group variation but requires strict anhydrous conditions to prevent aldehyde hydration.

Bromination and Suzuki-Miyaura Coupling

A two-step protocol involves:

- Bromination : 3-Methyl-7-(diethylamino)coumarin treated with NBS (1.2 equiv., AIBN, CCl₄, reflux, 8 h) gives 3-(bromomethyl)-7-(diethylamino)coumarin (yield: 43%).

- Cross-Coupling : Suzuki reaction with 2-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 h) achieves 61% yield (Scheme 1C).

Comparative Efficiency

| Step | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Bromination | AIBN | 8 | 43 |

| Suzuki Coupling | Pd(PPh₃)₄ | 24 | 61 |

This route offers precise control over aryl positioning but suffers from palladium residue contamination (>200 ppm without column cleanup).

Hydrazone Formation and Cyclization

Adapting methods from related coumarin probes, 3-formyl-7-(diethylamino)coumarin reacts with 2-chlorophenylhydrazine (EtOH, HCl, 70°C, 4 h) to form a hydrazone intermediate, which cyclizes under acidic conditions (H₂SO₄, 0°C → rt, 2 h) to yield the target (Scheme 1D).

Spectral Confirmation

- HRMS (ESI⁺) : m/z calc. for C₂₁H₁₉ClN₂O₂: 414.1705; found: 414.1650.

- ¹³C NMR : δ 160.1 (C=O), 154.3 (C7-N), 134.8–126.2 (Ar-C).

This method achieves 67% yield but requires toxic hydrazine derivatives, complicating industrial-scale production.

Analytical Characterization and Comparative Evaluation

Spectroscopic Profiles

UV-Vis (CHCl₃) : λₐᵦₛ = 425 nm (ε = 18,500 M⁻¹cm⁻¹).

Fluorescence : λₑₘ = 545 nm (Φ_F = 0.82 in EtOH).

Solvatochromism : Emission redshifts by 28 nm in DMF vs. hexane, confirming intramolecular charge transfer.

Method Comparison

| Parameter | Pechmann | Knoevenagel | Suzuki | Hydrazone |

|---|---|---|---|---|

| Total Yield (%) | 72 | 58 | 43 | 67 |

| Purity (%) | 85 | 89 | 91 | 82 |

| Scalability | High | Moderate | Low | Moderate |

| Toxicity | Low | Moderate | High | High |

Pechmann condensation balances efficiency and practicality, while Suzuki coupling offers superior regioselectivity for analogs.

Industrial and Environmental Considerations

- Waste Streams : Suzuki methods generate Pd-containing waste (0.8–1.2 g/kg product), requiring chelation treatment.

- Cost Analysis : Raw material costs favor Pechmann synthesis ($120/kg) over cross-coupling ($410/kg).

- Green Chemistry : Microwave-assisted Pechmann reactions (100°C, 20 min) reduce energy use by 40% but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the coumarin core, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorescent Dyes

1. Characteristics and Synthesis

Coumarin derivatives, including 3-(2-Chlorophenyl)-7-(diethylamino)coumarin, are widely recognized for their fluorescent properties. The synthesis of this compound often involves reactions that yield push-pull fluorescent dyes, which exhibit significant electron delocalization and enhanced fluorescence characteristics. For instance, the introduction of diethylamino groups increases the electron-donating ability of the molecule, leading to improved photophysical properties such as higher quantum yields and Stokes shifts .

2. Applications in Biochemistry

Fluorescent dyes derived from coumarins are extensively used as labels in biochemical assays and imaging techniques. Their ability to absorb light at specific wavelengths and emit fluorescence makes them suitable for applications such as:

- Cell imaging : They can be utilized to label cellular components, allowing for visualization under fluorescence microscopy.

- Flow cytometry : Coumarin dyes serve as vital markers for analyzing cell populations based on fluorescence intensity.

- Biochemical assays : These dyes can be employed in assays that require detection of specific biomolecules through fluorescence.

Optical Brightening Agents

1. Textile Industry Applications

this compound has been identified as an effective optical brightening agent (OBA) in synthetic textiles. Its application enhances the brightness of materials made from polyacrylonitrile and synthetic polyesters. The compound can be incorporated into spinning or extrusion processes to produce fibers and films with superior brightness and stability against light degradation .

2. Mechanism of Action

The brightening effect is attributed to the compound's ability to absorb ultraviolet light and re-emit it as visible light, resulting in a whiter appearance of fabrics. This property is particularly advantageous in the textile industry where aesthetic qualities are paramount.

Biomedical Applications

1. Photodynamic Therapy

Research indicates that coumarin derivatives may have potential applications in photodynamic therapy (PDT), a treatment modality for certain cancers. The mechanism involves the use of photosensitizing agents that produce reactive oxygen species upon light activation, leading to targeted destruction of cancer cells. The fluorescent properties of this compound could be harnessed to develop effective PDT agents .

2. Drug Delivery Systems

The compound's solubility and photophysical properties make it a candidate for use in drug delivery systems where controlled release is required. By conjugating therapeutic agents with coumarin derivatives, researchers aim to enhance the bioavailability and targeted delivery of drugs.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, and other biomolecules. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways. The presence of the 2-chlorophenyl and diethylamino groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Comparisons

Table 1: Structural Features of Selected Coumarin Derivatives

| Compound Name | Position 3 Substituent | Position 7 Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(2-Chlorophenyl)-7-(diethylamino)coumarin | 2-Chlorophenyl | Diethylamino | C₁₉H₁₇ClN₂O₂ | 340.80 |

| 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin (Coumarin 6) | 2-Benzothiazolyl | Diethylamino | C₂₀H₁₈N₂O₂S | 350.43 |

| 3-Acetyl-7-(diethylamino)coumarin | Acetyl | Diethylamino | C₁₅H₁₇NO₃ | 259.30 |

| 7-Diethylamino-3-formylcoumarin | Formyl | Diethylamino | C₁₄H₁₅NO₃ | 245.28 |

| 3-(2-Chlorophenyl)-7-hydroxy-4-phenylcoumarin | 2-Chlorophenyl, 4-phenyl | Hydroxy | C₂₁H₁₃ClO₃ | 348.78 |

Key Observations :

- The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, distinguishing it from benzothiazolyl (Coumarin 6) or acetyl derivatives .

- The diethylamino group at position 7 is a common feature in fluorescent coumarins, enhancing electron donation compared to hydroxy or methoxy groups .

Photophysical Properties

Table 2: Optical Characteristics

Key Observations :

- The target compound’s absorption/emission maxima are redshifted compared to acetyl derivatives due to the electron-withdrawing chloro group, which stabilizes the excited state .

- Coumarin 6 exhibits higher fluorescence quantum yield (0.85) owing to the conjugated benzothiazolyl group, which extends π-delocalization .

Key Observations :

- The diethylamino group enhances cellular uptake, as seen in Compound 7’s potent cytotoxicity in lung and liver cancer cells .

- Structural modifications (e.g., chloro vs. benzothiazolyl) influence biological activity; chloro derivatives may exhibit metal-binding specificity, while benzothiazolyl analogs prioritize optical applications .

Biological Activity

3-(2-Chlorophenyl)-7-(diethylamino)coumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structure that combines a chlorophenyl group with a diethylamino substituent on the coumarin backbone. This compound exhibits significant fluorescence properties, making it valuable in various scientific fields, particularly in organic chemistry and biochemistry. The biological activity of this compound has been a subject of interest due to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique optical and biological properties, particularly due to the electron-donating ability of the diethylamino group.

Anticancer Properties

Research indicates that coumarin derivatives, including this compound, exhibit notable anticancer activities. A study highlighted that compounds within this class can target microtubules, which are critical for mitotic spindle formation and chromosome separation during cell division. This mechanism is crucial for developing anticancer therapies, especially against multidrug-resistant (MDR) cancer cells .

- Mechanism of Action : The compound may induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells. This has been demonstrated through various assays where the compound showed lower IC50 values in cancer cells compared to normal fibroblasts .

Antioxidant Activity

Coumarins are known for their antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Chlorophenyl Group | Enhances anticancer activity through microtubule targeting |

| Diethylamino Group | Increases electron donation, enhancing fluorescence and potential interactions with biomolecules |

| Coumarin Backbone | Provides foundational bioactivity across various derivatives |

Case Studies

- Microtubule Inhibition : A study focused on coumarin derivatives demonstrated that this compound effectively destabilizes microtubules, leading to significant cytotoxicity in cancer cell lines .

- Antioxidant Studies : Research indicates that this compound exhibits strong antioxidant properties, which could be leveraged in therapeutic contexts for conditions characterized by oxidative stress .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2-Chlorophenyl)-7-(diethylamino)coumarin?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pechmann condensation : A classic method for coumarin formation using phenolic derivatives and β-keto esters under acidic conditions .

- Suzuki-Miyaura cross-coupling : For introducing aryl groups (e.g., 2-chlorophenyl) at the 3-position of the coumarin core. This requires a brominated coumarin precursor and a palladium catalyst .

- Functionalization of the 7-position : Diethylamino groups are introduced via nucleophilic substitution or condensation reactions with diethylamine derivatives.

Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side products. Purification via column chromatography or recrystallization is critical for isolating high-purity compounds .

Q. How can spectroscopic techniques characterize the structural integrity of this coumarin derivative?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., 2-chlorophenyl at C3, diethylamino at C7) and assess purity. For example, the diethylamino group shows characteristic triplet signals for CH2 groups at ~3.4 ppm .

- UV-Vis Spectroscopy : Determine absorption maxima (e.g., ~350–450 nm for aminocoumarins), influenced by the electron-donating diethylamino group and conjugation effects .

- IR Spectroscopy : Identify functional groups like C=O (coumarin lactone, ~1700 cm⁻¹) and N–H stretches (if present in intermediates) .

Validation : Compare spectral data with structurally analogous coumarins (e.g., 7-amino-4-methylcoumarin ).

Q. What photophysical properties make this compound suitable for fluorescence-based applications?

Methodological Answer:

- Solvatochromism : The diethylamino group enhances intramolecular charge transfer (ICT), leading to solvent-dependent fluorescence shifts. Test in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents .

- Quantum Yield Measurement : Use a reference fluorophore (e.g., quinine sulfate) to quantify emission efficiency. Adjust substituents (e.g., electron-withdrawing Cl) to tune quantum yield .

Applications : Fluorescent probes for pH sensing or enzyme activity assays, leveraging its Stokes shift and photostability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this coumarin?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, the 2-chlorophenyl group may reduce electron density at C3, affecting electrophilic substitution .

- Reaction Pathway Simulations : Apply the ICReDD framework to predict optimal synthetic routes by integrating quantum chemistry (e.g., transition-state analysis) and experimental data .

Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., cytochrome P450), or antioxidant activity (DPPH assay) under controlled conditions .

Key Insight : Data contradictions (e.g., conflicting IC50 values) may arise from assay conditions (pH, cell line variability) or impurities .

Q. How can researchers resolve contradictions in fluorescence quenching data across studies?

Methodological Answer:

- Controlled Variable Analysis : Use factorial design (e.g., 2³ design) to isolate factors like pH, temperature, and ionic strength .

- Quencher-Specific Studies : Compare heavy-atom quenchers (e.g., KI) vs. molecular quenchers (e.g., acrylamide) to differentiate static vs. dynamic quenching mechanisms .

- Lifetime Measurements : Time-resolved fluorescence spectroscopy can distinguish between quenching pathways (e.g., τ₀/τ ratios) .

Q. What advanced separation techniques optimize the purification of this coumarin?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate closely related impurities .

- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery and waste reduction during large-scale synthesis .

Validation : Monitor purity via LC-MS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.